molecular formula C15H13NO3 B12799062 7,10-Dimethyl-2-hydroxy-dibenz(b,f)(1,4)oxazepin-11-(10H)-one CAS No. 140413-01-0

7,10-Dimethyl-2-hydroxy-dibenz(b,f)(1,4)oxazepin-11-(10H)-one

Cat. No.: B12799062
CAS No.: 140413-01-0
M. Wt: 255.27 g/mol
InChI Key: DAQWPIAFUKEARE-UHFFFAOYSA-N
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Description

“7,10-Dimethyl-2-hydroxy-dibenz(b,f)(1,4)oxazepin-11-(10H)-one” is a complex organic compound that belongs to the class of oxazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7,10-Dimethyl-2-hydroxy-dibenz(b,f)(1,4)oxazepin-11-(10H)-one” typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the oxazepine ring through cyclization of appropriate precursors.

    Methylation: Introduction of methyl groups at specific positions using methylating agents.

    Hydroxylation: Addition of hydroxyl groups using oxidizing agents.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: Substitution reactions may occur at specific positions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Various catalysts may be used to facilitate specific reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. They may include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

“7,10-Dimethyl-2-hydroxy-dibenz(b,f)(1,4)oxazepin-11-(10H)-one” may have applications in:

    Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.

    Materials Science: Use in the development of advanced materials with specific properties.

    Organic Synthesis: As a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of “7,10-Dimethyl-2-hydroxy-dibenz(b,f)(1,4)oxazepin-11-(10H)-one” would depend on its specific interactions with molecular targets. This may involve binding to specific receptors or enzymes, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Dibenzoxazepines: Compounds with similar structural features but different substituents.

    Hydroxyoxazepines: Compounds with hydroxyl groups at different positions.

Uniqueness

“7,10-Dimethyl-2-hydroxy-dibenz(b,f)(1,4)oxazepin-11-(10H)-one” is unique due to its specific substitution pattern and the presence of both methyl and hydroxyl groups, which may confer distinct chemical and biological properties.

Properties

CAS No.

140413-01-0

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

8-hydroxy-2,5-dimethylbenzo[b][1,4]benzoxazepin-6-one

InChI

InChI=1S/C15H13NO3/c1-9-3-5-12-14(7-9)19-13-6-4-10(17)8-11(13)15(18)16(12)2/h3-8,17H,1-2H3

InChI Key

DAQWPIAFUKEARE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C3=C(O2)C=CC(=C3)O)C

Origin of Product

United States

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